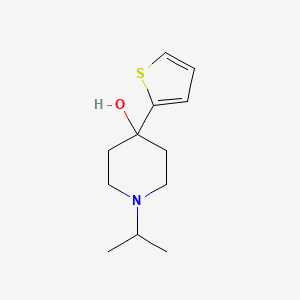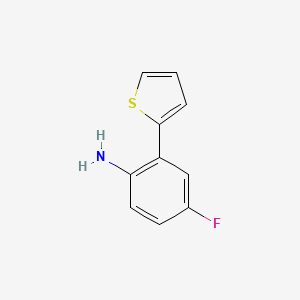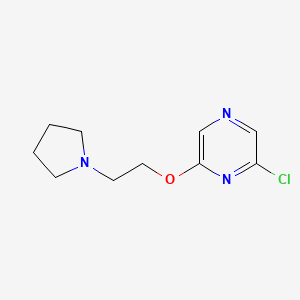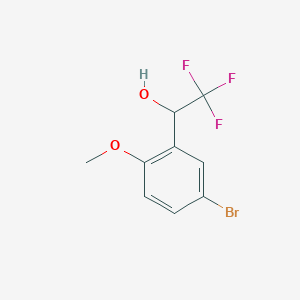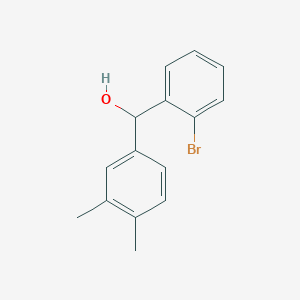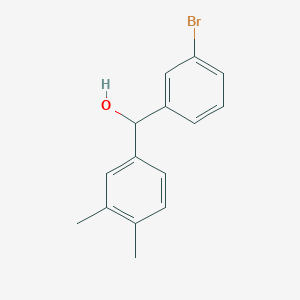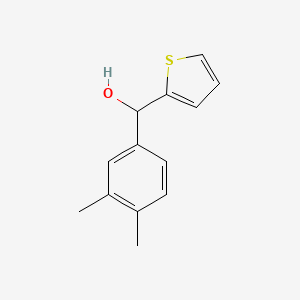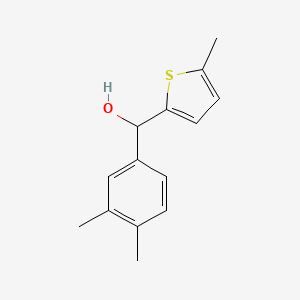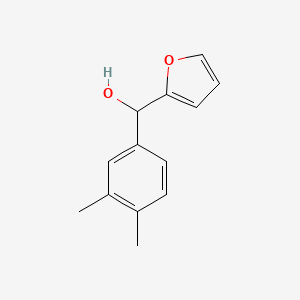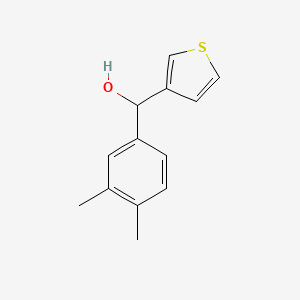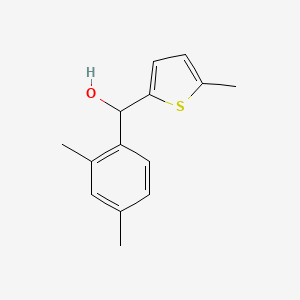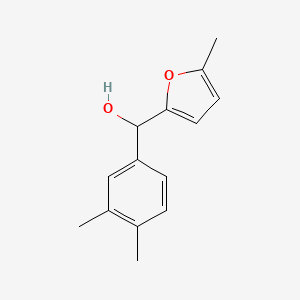
(3,4-Dimethylphenyl)(5-methylfuran-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4-Dimethylphenyl)(5-methylfuran-2-yl)methanol: is a complex organic compound characterized by its unique structure, which includes a phenyl ring with two methyl groups and a furan ring with a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dimethylphenyl)(5-methylfuran-2-yl)methanol typically involves multi-step organic reactions. One common approach is the Friedel-Crafts alkylation of 3,4-dimethylphenol with 5-methylfurfuryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions require careful control of temperature and stoichiometry to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and advanced purification techniques to achieve high yields and purity. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also being explored to make the process more sustainable.
Análisis De Reacciones Químicas
(3,4-Dimethylphenyl)(5-methylfuran-2-yl)methanol: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to produce the corresponding alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, acidic conditions.
Reduction: LiAlH4, ether solvent.
Substitution: AlCl3, Friedel-Crafts conditions.
Major Products Formed:
Oxidation: 3,4-Dimethylbenzaldehyde, 3,4-Dimethylbenzoic acid.
Reduction: (3,4-Dimethylphenyl)(5-methylfuran-2-yl)methane.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(3,4-Dimethylphenyl)(5-methylfuran-2-yl)methanol: has several scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.
Biology: The compound exhibits biological activity, including potential antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of inflammatory and oxidative stress-related conditions.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mecanismo De Acción
The mechanism by which (3,4-Dimethylphenyl)(5-methylfuran-2-yl)methanol exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an antioxidant by scavenging free radicals, thereby reducing oxidative stress. It may also bind to specific receptors or enzymes, modulating biological processes.
Comparación Con Compuestos Similares
(3,4-Dimethylphenyl)(5-methylfuran-2-yl)methanol: is compared with similar compounds such as (3,4-Dimethylphenyl)(4-methylfuran-2-yl)methanol and (2,3-Dimethylphenyl)(5-methylfuran-2-yl)methanol . These compounds share structural similarities but differ in the position of the methyl groups on the phenyl and furan rings, leading to variations in their chemical reactivity and biological activity.
Propiedades
IUPAC Name |
(3,4-dimethylphenyl)-(5-methylfuran-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c1-9-4-6-12(8-10(9)2)14(15)13-7-5-11(3)16-13/h4-8,14-15H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVFTLIZLBNHLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C2=CC=C(O2)C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
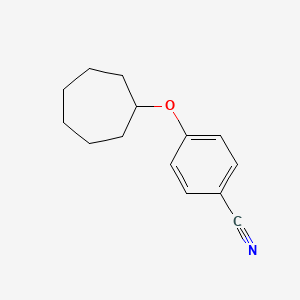
![1-[5-(2,3-Difluorophenyl)thiophen-2-yl]ethan-1-one](/img/structure/B7871013.png)
